

An In-depth Technical Guide to 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9)

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Compound of Interest

Compound Name: **2-(Diisopropylamino)ethanethiol**

Cat. No.: **B166743**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethanethiol, also known as DPAET or DIPET, is a sulfur-containing organic compound with the chemical formula C₈H₁₉NS. It is of significant interest in chemical and biological research primarily due to its role as a critical precursor in the synthesis of the V-series nerve agent, VX. Beyond its relevance in defense and toxicology, its unique chemical structure, featuring a reactive thiol group and a bulky diisopropylamino moiety, makes it a subject of study in areas such as organic synthesis, materials science, and as a tool for investigating protein-adduct formation. This guide provides a comprehensive overview of the fundamental research concerning **2-(Diisopropylamino)ethanethiol**, including its chemical and physical properties, synthesis, biological interactions, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(Diisopropylamino)ethanethiol** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₁₉ NS	
Molecular Weight	161.31 g/mol	
CAS Number	5842-07-9	
Boiling Point	125-126 °C at 16 Torr	ChemicalBook
Density	0.8644 g/cm ³	ChemicalBook
pKa	8.90 ± 0.10 (Predicted)	ChemicalBook
Appearance	Pale-yellow to yellow-brown liquid	Sigma-Aldrich
Solubility	Log10 of Water solubility in mol/l: -2.04	
Octanol/Water Partition Coefficient (logP)	2.035	

Synthesis and Chemical Reactions

Synthesis

The synthesis of **2-(Diisopropylamino)ethanethiol** can be achieved through several routes, primarily involving the formation of the C-N and C-S bonds. A common and effective method is the reaction of a 2-(diisopropylamino)ethyl halide with a sulfur source, such as thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis via Isothiouronium Salt

This protocol is a representative example for the synthesis of **2-(Diisopropylamino)ethanethiol**.

Materials:

- 2-(Diisopropylamino)ethyl chloride hydrochloride

- Thiourea
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether
- Hydrochloric acid (HCl)
- Deionized water

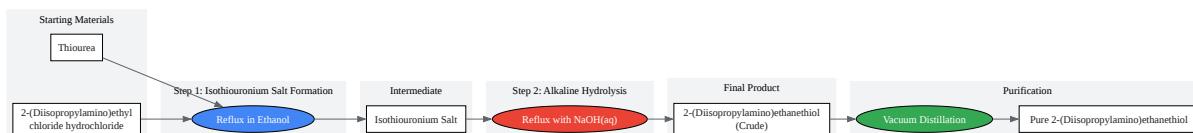
Procedure:

- Formation of the Isothiouronium Salt:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Diisopropylamino)ethyl chloride hydrochloride (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
 - Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.
- Hydrolysis of the Isothiouronium Salt:
 - Suspend the crude isothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
 - Heat the mixture to reflux for 2-3 hours to effect hydrolysis.
 - Cool the reaction mixture to room temperature.
- Work-up and Purification:
 - Extract the aqueous mixture with diethyl ether (3 x 50 mL).

- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-(Diisopropylamino)ethanethiol**.
- The crude product can be purified by vacuum distillation.

Characterization:

The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



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Caption: Synthesis workflow for **2-(Diisopropylamino)ethanethiol**.

Chemical Reactivity

The chemical reactivity of **2-(Diisopropylamino)ethanethiol** is dominated by its thiol group, which can undergo a variety of reactions:

- Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(2-diisopropylaminoethyl) disulfide. This can occur upon exposure to air. Further oxidation can yield sulfonic acids.

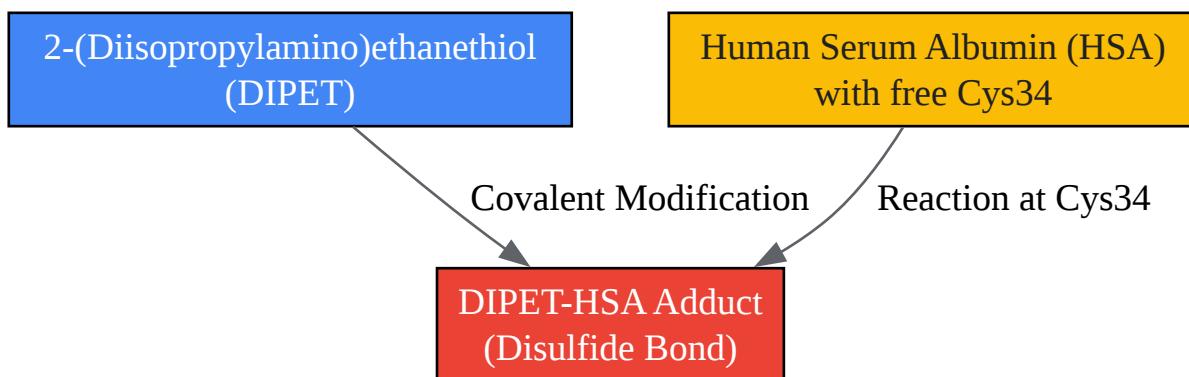
- **Alkylation:** As a nucleophile, the thiol group can react with electrophiles, such as alkyl halides, to form thioethers.
- **Adduct Formation:** The thiol group can react with electrophilic centers on other molecules, including biological macromolecules, to form covalent adducts. This is a key aspect of its biological activity.

Biological Activity and Toxicology

Interaction with Human Serum Albumin (HSA)

The most well-documented biological interaction of **2-(Diisopropylamino)ethanethiol** is its covalent binding to Human Serum Albumin (HSA). HSA is the most abundant protein in human plasma and possesses a single free cysteine residue (Cys34), which is a nucleophilic thiol.

The thiol group of **2-(Diisopropylamino)ethanethiol** can react with the Cys34 residue of HSA, as well as other accessible cysteine residues, to form a disulfide bond. This results in a stable DIPET-HSA adduct. The formation of this adduct is significant as it can serve as a biomarker for exposure to DIPET and, by extension, to the nerve agent VX, of which DIPET is a hydrolysis product and precursor.



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Caption: Interaction of DIPET with Human Serum Albumin.

Experimental Protocol: In Vitro Adduct Formation with HSA

This protocol provides a general framework for studying the formation of the DIPET-HSA adduct in vitro.

Materials:

- Human Serum Albumin (fatty acid-free)
- **2-(Diisopropylamino)ethanethiol** (DIPET)
- Phosphate-buffered saline (PBS), pH 7.4
- Tris(2-carboxyethyl)phosphine (TCEP) (for reduction, optional)
- Iodoacetamide (IAM) (for alkylation of free thiols, optional)
- Urea
- Trypsin (mass spectrometry grade)
- Formic acid
- Acetonitrile
- Deionized water

Procedure:

- Incubation:
 - Prepare a solution of HSA in PBS (e.g., 1 mg/mL).
 - Add DIPET to the HSA solution to a final concentration of interest (e.g., in a molar excess).
 - Incubate the mixture at 37°C for a specified time (e.g., 1, 4, or 24 hours).
- Sample Preparation for Mass Spectrometry (Bottom-up Proteomics):
 - Denature the protein by adding urea to a final concentration of 8 M.

- (Optional) Reduce disulfide bonds by adding TCEP and incubating at 37°C for 30 minutes.
- (Optional) Alkylate free thiols by adding IAM and incubating in the dark at room temperature for 30 minutes.
- Dilute the sample with PBS or ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
- Add trypsin at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
- Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Search the MS/MS data against the human proteome database, specifying a variable modification on cysteine residues corresponding to the mass of the DIPET adduct.

Data Analysis:

The identification of peptides containing a cysteine residue with the mass modification corresponding to the addition of DIPET confirms the formation of the adduct. The site of modification can be pinpointed by the fragmentation pattern in the MS/MS spectrum.

Toxicology

Due to its classification as a Schedule 2 chemical under the Chemical Weapons Convention, **2-(Diisopropylamino)ethanethiol** is considered a hazardous substance. While specific public data on its LD50 is not readily available, its close relationship to the highly toxic nerve agent VX warrants extreme caution in its handling. Acute toxicity information for its precursor, 2-(Diisopropylamino)ethyl chloride hydrochloride, shows an oral LD50 of 96 mg/kg in rats, indicating significant toxicity. It is reasonable to assume that DIPET possesses a comparable or higher level of toxicity. Exposure can cause irritation to the skin, eyes, and respiratory system.

Applications in Research

The primary research applications of **2-(Diisopropylamino)ethanethiol** include:

- Chemical Warfare Agent Research: As a precursor and degradation product of VX, it is studied to develop detection methods, decontamination procedures, and medical countermeasures.
- Biomarker of Exposure: The formation of stable adducts with proteins like HSA makes it a valuable biomarker for verifying exposure to VX.
- Organic Synthesis: Its bifunctional nature (thiol and amine) allows it to be used as a building block in the synthesis of more complex molecules.
- Materials Science: The thiol group can be used to modify surfaces, for example, by binding to gold nanoparticles, making it of interest in the development of novel materials and sensors.

Conclusion

2-(Diisopropylamino)ethanethiol is a compound of significant scientific interest, primarily due to its connection to chemical warfare agents. Its fundamental chemistry, characterized by the reactive thiol group, allows for a range of chemical transformations and biological interactions. The formation of a stable adduct with human serum albumin is a key feature of its biological activity and provides a basis for its use as a biomarker. While its hazardous nature necessitates careful handling, the study of **2-(Diisopropylamino)ethanethiol** continues to be important for both defense and broader scientific applications. This guide has provided a comprehensive overview of its properties, synthesis, and biological interactions, offering a valuable resource for researchers in the field.

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